2-Chloro-N-(2,2-dimethylpropyl)-N-(3-hydroxyphenyl)acetamide
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Overview
Description
2-Chloro-N-(2,2-dimethylpropyl)-N-(3-hydroxyphenyl)acetamide is an organic compound with a complex structure It is characterized by the presence of a chloro group, a dimethylpropyl group, and a hydroxyphenyl group attached to an acetamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-N-(2,2-dimethylpropyl)-N-(3-hydroxyphenyl)acetamide typically involves multiple steps. One common method includes the following steps:
Preparation of 3-hydroxyacetophenone: This can be achieved through the hydroxylation of acetophenone.
Formation of 3-hydroxyphenylacetamide: The 3-hydroxyacetophenone is then reacted with chloroacetyl chloride in the presence of a base to form 3-hydroxyphenylacetamide.
Introduction of the dimethylpropyl group: The final step involves the reaction of 3-hydroxyphenylacetamide with 2,2-dimethylpropylamine in the presence of a suitable catalyst to yield this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, industrial methods may incorporate advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-N-(2,2-dimethylpropyl)-N-(3-hydroxyphenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone.
Reduction: The chloro group can be reduced to form a corresponding amine.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or thiourea (NH2CSNH2).
Major Products
Oxidation: Formation of 2-Chloro-N-(2,2-dimethylpropyl)-N-(3-oxophenyl)acetamide.
Reduction: Formation of 2-Amino-N-(2,2-dimethylpropyl)-N-(3-hydroxyphenyl)acetamide.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-Chloro-N-(2,2-dimethylpropyl)-N-(3-hydroxyphenyl)acetamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or modulator.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-Chloro-N-(2,2-dimethylpropyl)-N-(3-hydroxyphenyl)acetamide involves its interaction with specific molecular targets. The hydroxyphenyl group can form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity. The chloro group may also participate in halogen bonding, further stabilizing the interaction with the target. These interactions can modulate various biochemical pathways, leading to the observed effects.
Comparison with Similar Compounds
Similar Compounds
- 2-Chloro-N-(2,2-dimethylpropyl)-N-(4-hydroxyphenyl)acetamide
- 2-Chloro-N-(2,2-dimethylpropyl)-N-(3-methoxyphenyl)acetamide
- 2-Chloro-N-(2,2-dimethylpropyl)-N-(3-hydroxybenzyl)acetamide
Uniqueness
2-Chloro-N-(2,2-dimethylpropyl)-N-(3-hydroxyphenyl)acetamide is unique due to the specific positioning of the hydroxy group on the phenyl ring, which can significantly influence its chemical reactivity and biological activity. The presence of the dimethylpropyl group also imparts steric hindrance, affecting the compound’s interaction with molecular targets.
Properties
IUPAC Name |
2-chloro-N-(2,2-dimethylpropyl)-N-(3-hydroxyphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18ClNO2/c1-13(2,3)9-15(12(17)8-14)10-5-4-6-11(16)7-10/h4-7,16H,8-9H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PRPSMOQFKXXWSY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)CN(C1=CC(=CC=C1)O)C(=O)CCl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18ClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.74 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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